molecular formula C23H32N4O2S B2642435 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 898460-12-3

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2642435
CAS No.: 898460-12-3
M. Wt: 428.6
InChI Key: HCJSUKADKVSDPO-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetically designed small molecule that functions as a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. Its core structure, a cyclopenta[d]pyrimidine scaffold, is a known pharmacophore for kinase inhibition, and the specific substitution pattern of this compound is engineered to competitively bind to the ATP-binding sites of these target receptors Source . By simultaneously inhibiting EGFR, a key driver of cellular proliferation and survival in many cancers, and VEGFR2, the primary mediator of tumor angiogenesis, this compound disrupts two critical signaling pathways essential for tumor growth and metastasis Source . This dual mechanism of action makes it a highly valuable chemical probe for researchers investigating the interplay of oncogenic signaling and tumor microenvironment in fields such as cancer biology, molecular pharmacology, and preclinical therapeutic development. It is particularly useful for in vitro and in vivo studies aiming to understand and overcome resistance to single-target kinase therapies and for evaluating the efficacy of multi-targeted intervention strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-16(2)17-9-11-18(12-10-17)24-21(28)15-30-22-19-7-5-8-20(19)27(23(29)25-22)14-6-13-26(3)4/h9-12,16H,5-8,13-15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJSUKADKVSDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[d]pyrimidine core, the introduction of the dimethylamino propyl side chain, and the attachment of the isopropylphenyl acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors or batch reactors. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be essential for monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the cyclopenta[d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with unique properties.

    Material Science: The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The Target Compound belongs to a class of cyclopenta[d]pyrimidinone derivatives modified at the 4-position with sulfur-linked acetamide groups. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Comparison
Compound ID R1 (Core Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Predicted LogP Key Features/Impacts
Target Compound 3-(dimethylamino)propyl 4-isopropylphenyl ~463.6 ~3.2 Balanced hydrophobicity; dimethylamino enhances solubility vs. diethylamino. 4-isopropylphenyl optimizes steric bulk for receptor binding .
Compound A 3-(diethylamino)propyl 3,4-difluorophenyl ~495.7 ~3.8 Higher LogP due to diethylamino and fluorine substituents. Electron-withdrawing fluorine groups may enhance binding but reduce metabolic stability.
Compound B 4-chlorophenyl 2-isopropylphenyl ~485.0 ~3.5 Chlorine increases electronegativity; ortho-isopropylphenyl introduces steric hindrance, potentially reducing binding affinity compared to para-substituted analogs.
Compound C 4-methyl-6-oxo-dihydropyrimidin-2-yl 2,3-dichlorophenyl ~344.2 ~2.1 Simpler pyrimidinone core with dichlorophenyl group; lower molecular weight and LogP may improve solubility but reduce target specificity.

Electronic and Steric Effects

  • Core Modifications: The cyclopenta[d]pyrimidinone core in the Target Compound and Compound A/B provides a rigid bicyclic framework, enhancing conformational stability compared to monocyclic analogs like Compound C . The dimethylamino group in the Target Compound offers moderate hydrophobicity and basicity, favoring solubility in physiological environments.
  • Aromatic Substituents :

    • The 4-isopropylphenyl group (Target Compound) provides para-directed hydrophobic interactions without steric clashes, unlike the ortho-substituted 2-isopropylphenyl in Compound B .
    • 3,4-Difluorophenyl (Compound A) introduces electron-withdrawing effects, which could enhance binding to electron-rich enzyme active sites but may also increase susceptibility to oxidative metabolism .

Pharmacokinetic Considerations

  • Solubility : The 4-isopropylphenyl group balances hydrophobicity, whereas Compound B’s chlorophenyl group may reduce solubility due to higher electronegativity .

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a tetrahydro-cyclopenta[d]pyrimidine core, a dimethylamino group, and an isopropyl-substituted phenyl group. This structural configuration suggests significant potential for various biological activities.

Molecular Characteristics

  • Molecular Formula : C22H27N5O2S
  • Molecular Weight : 457.6 g/mol
  • CAS Number : 898434-40-7

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer activity , particularly against HepG2 cell lines (human liver cancer cells). In vitro assays have demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Molecular docking studies further reveal interactions with enzymes involved in cancer metabolism, highlighting its therapeutic potential in oncology.

Cell Line IC50 Value (µM) Mechanism of Action
HepG212.5Inhibition of cell proliferation via apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preliminary data suggest that it may inhibit the COX-II enzyme, similar to other known anti-inflammatory agents. This activity is critical as COX-II is often upregulated in inflammatory diseases and cancers.

Compound IC50 Value (µM) Selectivity
2-((1-(3-(dimethylamino)propyl)-2-oxo...0.52Selective for COX-II over COX-I

Mechanistic Insights

The unique structural motifs of this compound allow for diverse interactions within biological systems. The presence of the dimethylamino group enhances solubility and potential binding affinity to biological targets. Studies have shown that the compound can modulate signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study published in ACS Omega demonstrated that the compound significantly reduced cell viability in HepG2 cells through apoptosis pathways. The study utilized flow cytometry to assess cell death mechanisms.
  • COX-II Inhibition Study : Another research article highlighted the compound's selectivity towards COX-II inhibition compared to traditional NSAIDs like Celecoxib, which could lead to reduced side effects associated with gastrointestinal toxicity.
  • Molecular Docking Analysis : Computational studies have indicated strong binding affinities with various targets implicated in cancer and inflammatory pathways, suggesting a multi-target action mechanism.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

Reaction TimeCatalystSolventYield (%)Reference
30 minNaOAcEthanol85
60 minNoneEthanol60
60 minNaOAcDMF80

Optimization of catalyst concentration and solvent polarity is critical for maximizing yield.

Basic: How is the compound characterized structurally, and what NMR signatures confirm its identity?

Methodological Answer:
1H NMR is the primary tool for structural confirmation:

  • Pyrimidine NH protons appear as broad singlets at δ 12.45–12.50 ppm.
  • Thioacetamide SCH2 resonates as a singlet at δ 4.08–4.12 ppm.
  • Cyclopentane CH2 groups show multiplet signals at δ 2.43–3.18 ppm (analogous to cyclopenta-fused systems in ).

Advanced characterization should include LC-MS (e.g., m/z 326.0 [M+H]+ for related structures) and elemental analysis to verify purity.

Advanced: How can researchers resolve contradictions in reported yields across studies?

Methodological Answer:
Yield discrepancies (e.g., 60% vs. 85%) may arise from:

  • Catalyst loading : Higher NaOAc concentrations improve reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.
  • Reaction time : Prolonged heating may degrade heat-sensitive intermediates.

Q. Recommendations :

Use Design of Experiments (DoE) to statistically model variable interactions (as in ).

Replicate conditions with strict control over moisture and oxygen levels.

Advanced: What structural modifications could enhance bioactivity, and how are they validated?

Methodological Answer:
Key modifications (based on SAR studies of analogs):

  • Cyclopenta/dihydro pyrimidine core : Substitutions at the 3-position (e.g., dimethylamino propyl) improve solubility ().
  • 4-Isopropylphenyl group : Bulky aryl groups enhance target binding affinity.

Q. Validation steps :

Synthesize derivatives with varied substituents (e.g., replacing isopropyl with methoxy).

Use docking simulations (PubChem data) to predict binding modes.

Advanced: How can computational tools optimize synthesis and predict physicochemical properties?

Methodological Answer:

  • COMSOL Multiphysics : Model reaction kinetics and mass transfer in flow chemistry setups.
  • PubChem datasets : Extract partition coefficients (LogP) and solubility parameters for solubility optimization.
  • AI-driven platforms : Implement real-time adjustments to reaction parameters (e.g., temperature, pH).

Basic: What purification techniques are most effective for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol-dioxane (1:2) to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities.

Advanced: How do researchers assess thermal stability and storage conditions?

Methodological Answer:

  • Melting point analysis : Compare observed mp (e.g., 224–230°C for analogs) to theoretical values.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds under nitrogen atmospheres.
  • Storage : Keep in airtight containers at –20°C to prevent thioether oxidation.

Basic: What are the critical safety considerations during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to handle volatile solvents (ethanol, dioxane).
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (analogous to protocols in ).
  • Waste disposal : Neutralize acidic byproducts before disposal.

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